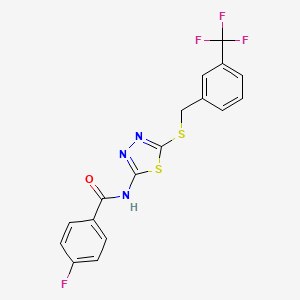

4-fluoro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

4-Fluoro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a thiadiazole-based compound featuring a benzamide moiety substituted with a fluorine atom at the para position and a 3-(trifluoromethyl)benzylthio group attached to the 1,3,4-thiadiazole ring. This structure combines electron-withdrawing groups (fluorine and trifluoromethyl) with a sulfur-containing thioether linkage, which may enhance metabolic stability and influence biological activity.

Properties

IUPAC Name |

4-fluoro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F4N3OS2/c18-13-6-4-11(5-7-13)14(25)22-15-23-24-16(27-15)26-9-10-2-1-3-12(8-10)17(19,20)21/h1-8H,9H2,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMFTFCDPKGMPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F4N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

Introduction of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylbenzyl halide.

Formation of the Benzamide Core: The benzamide core is formed by reacting 4-fluorobenzoic acid with an amine under amide coupling conditions, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom on the benzamide core can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant antiviral properties. For instance, compounds similar to 4-fluoro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have been shown to possess high potency against various viral infections. A review highlighted that certain thiadiazole derivatives demonstrated an effective EC50 value against Dengue Virus (DENV), suggesting that modifications to the thiadiazole structure can enhance antiviral efficacy .

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer potential. Research has shown that compounds with similar scaffolds can induce apoptosis in various cancer cell lines, including leukemia and melanoma cells. For example, one study reported that derivatives of 1,3,4-thiadiazole exhibited decreased viability in human leukemia cells . The incorporation of the 4-fluoro and trifluoromethyl groups in the structure may further enhance these properties by increasing lipophilicity and cellular uptake.

Photophysical Properties

The incorporation of fluorinated groups in organic compounds often leads to enhanced photophysical properties. Research indicates that compounds like this compound can be utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs). The unique electronic characteristics conferred by the fluorine atoms allow for improved charge transport and emission properties .

Data Table: Comparative Analysis of Thiadiazole Derivatives

Mechanism of Action

The mechanism of action of 4-fluoro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins, while the thiadiazole ring can interact with metal ions or other cofactors. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorinated Benzamide Moieties

Several structurally related compounds share the benzamide-thiadiazole scaffold but differ in substituents:

- 4-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4f, ): Replaces the 3-(trifluoromethyl)benzylthio group with a pyridin-2-yl moiety. However, the lack of a sulfur-linked substituent may reduce lipophilicity compared to the target compound .

- 3,4-Dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide () : Features methoxy groups on the benzamide instead of fluorine. Methoxy substituents are electron-donating, which may decrease membrane permeability relative to the electron-withdrawing fluorine in the target compound .

Substitution Patterns on the Thiadiazole Ring

- N-(5-(2-Thienyl)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide () : Substitutes the trifluoromethylbenzylthio group with a thiophene ring. The thienyl group introduces aromatic heterocyclic character, which could modulate π-π stacking interactions in biological targets. However, the absence of the trifluoromethyl group may reduce steric hindrance and electron-withdrawing effects .

- XCT790 (): Contains a cyanoacrylamide group instead of benzamide and a trifluoromethyl-thiadiazole moiety. This compound targets estrogen-related receptors (ERRα), highlighting how divergent substituents redirect pharmacological mechanisms .

Pharmacological Activity Comparisons

- Cytotoxicity: Thiadiazole-chalcone hybrids () exhibit IC50 values of 6.92–16.35 μM against leukemia HL-60 cells but lower activity against lung carcinoma A549 cells (IC50: 21.80–92.14 μM). The target compound’s trifluoromethylbenzylthio group may enhance specificity for certain cancer cell lines by improving membrane penetration or target binding .

- Antifungal/Nematocidal Activity: Compounds like 4i and 4p () demonstrate nematocidal activity via oxadiazole-thiadiazole hybrids.

Physicochemical and Spectral Properties

- NMR/IR Data : Fluorine substituents in benzamide derivatives (e.g., 4d–4f, ) generate distinct ¹H-NMR shifts (e.g., 7.36–7.95 ppm for aromatic protons) and IR carbonyl stretches (~1663–1682 cm⁻¹). The target compound’s trifluoromethyl group may further deshield adjacent protons and alter vibrational modes .

Research Implications

The target compound’s unique trifluoromethylbenzylthio group distinguishes it from analogues with pyridinyl, thienyl, or methoxy substituents. Comparative molecular docking studies could elucidate how the trifluoromethyl group influences binding to biological targets like DNA topoisomerases or kinases .

Biological Activity

4-fluoro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities. The thiadiazole ring structure is known for various pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiadiazole moiety linked to a trifluoromethylbenzyl group and a fluorinated benzamide , contributing to its unique biological properties.

Biological Activity Overview

The biological activities associated with thiadiazole derivatives include:

- Anticancer Activity : Studies have shown that compounds containing the 1,3,4-thiadiazole nucleus exhibit significant anticancer properties. For instance, derivatives have been reported to inhibit cell proliferation in various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer), with IC50 values indicating effective cytotoxicity .

- Antimicrobial Properties : Thiadiazole derivatives have demonstrated antibacterial and antifungal activities. These compounds can disrupt microbial cell functions, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation markers in vitro and in vivo, potentially benefiting conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

A study evaluating the anticancer efficacy of various thiadiazole derivatives found that specific modifications enhance their potency against cancer cell lines. For example:

- Compound 20b exhibited an IC50 value of 4.37 µM against HepG-2 cells and 8.03 µM against A-549 cells .

Antimicrobial Activity

Research has highlighted the broad-spectrum antimicrobial activity of thiadiazole derivatives:

- A derivative was tested against a panel of bacteria and fungi, demonstrating significant inhibition zones compared to control groups .

Anti-inflammatory Activity

In a recent study assessing the anti-inflammatory potential of thiadiazole compounds:

- Several derivatives showed a reduction in pro-inflammatory cytokines in cultured macrophages, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .

Case Study 1: Anticancer Efficacy

In vitro studies on the compound revealed that it inhibits DNA synthesis in cancer cells without affecting normal cells. This selective cytotoxicity suggests potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Testing

A series of tests conducted on different bacterial strains (e.g., E. coli and S. aureus) indicated that the compound has a minimum inhibitory concentration (MIC) lower than many existing antibiotics, highlighting its potential as a new antimicrobial agent.

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for high yield?

- Methodology : Synthesis typically involves multi-step reactions:

Thiadiazole ring formation : Cyclization of thiosemicarbazides with POCl₃ or other dehydrating agents at 90°C under reflux (3–5 hours) .

Sulfide linkage : Coupling the thiadiazole intermediate with 3-(trifluoromethyl)benzyl thiol using nucleophilic substitution (base: triethylamine, solvent: DMF, 24–48 hours) .

Amide bond formation : Reacting with 4-fluorobenzoyl chloride in pyridine or THF under inert atmosphere .

- Optimization : Monitor reaction progress via TLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane). Final recrystallization in methanol/water improves purity (>95%) .

Q. Which spectroscopic techniques confirm structural integrity and purity?

- Key methods :

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm), trifluoromethyl (δ -62 ppm in ¹⁹F NMR), and amide NH (δ 10–12 ppm) .

- IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C-F), and 650–750 cm⁻¹ (C-S) .

- MS : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 466.3 for C₁₇H₁₂F₄N₃OS₂) .

Q. How do structural features (thiadiazole, fluorinated groups) influence bioactivity?

- Thiadiazole : Enhances π-π stacking with biological targets (e.g., enzyme active sites) .

- Trifluoromethyl : Increases lipophilicity (logP ~3.5) and metabolic stability .

- Fluorobenzamide : Improves cell permeability (PAMPA assay: Pe ~5 × 10⁻⁶ cm/s) and selectivity for cancer cells (PC3 IC₅₀ = 12 µM vs. MCF7 IC₅₀ = 18 µM) .

Advanced Research Questions

Q. How to resolve contradictory bioactivity data across cell lines?

- Case study : A derivative showed IC₅₀ = 8 µM in MCF7 but >50 µM in SKNMC due to variable caspase-3/9 activation .

- Strategies :

- Validate assays with positive controls (e.g., doxorubicin).

- Assess membrane permeability (flow cytometry with fluorescent analogs) .

- Use proteomics to identify differential target expression (e.g., Bcl-2/Bax ratios) .

Q. What mechanistic insights exist for apoptosis induction?

- Pathway : Caspase-3/9 activation (2–3 fold increase vs. control at 10 µM) via mitochondrial depolarization (JC-1 assay: ΔΨm loss at 24 hours) .

- Targets : Molecular docking suggests binding to Bcl-2 (docking score: -9.2 kcal/mol) and PARP-1 (Ki = 0.8 µM) .

Q. How do computational methods guide SAR optimization?

- Docking : AutoDock Vina identifies critical residues (e.g., Arg188 in LOX-5) for hydrogen bonding with the amide group .

- QSAR : Hammett constants (σ = 0.78 for CF₃) correlate with anticancer activity (R² = 0.89) .

- MD simulations : Trifluoromethyl stabilizes ligand-receptor complexes (RMSD <2 Å over 100 ns) .

Q. What in vivo pharmacokinetic challenges exist?

- ADMET : Moderate bioavailability (F = 35% in rats) due to first-pass metabolism.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.